molecular formula C13H14O4 B2808724 Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate CAS No. 152034-52-1

Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate

Cat. No.: B2808724
CAS No.: 152034-52-1
M. Wt: 234.251
InChI Key: NBMVKWZVBCWVIN-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate (CAS: 152034-52-1) is a β-diketo ester characterized by a methyl ester group and a 2,4-dimethylphenyl substituent at the 4-position of the dioxobutanoate backbone. This compound, with a molecular formula of C₁₃H₁₄O₄ and a purity of 95% , is widely used in organic synthesis, particularly as a precursor for heterocyclic compounds like pyrazoles and pharmaceuticals. Its structural features, including electron-donating methyl groups on the aromatic ring, influence its reactivity and physicochemical properties.

Properties

IUPAC Name

methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-8-4-5-10(9(2)6-8)11(14)7-12(15)13(16)17-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMVKWZVBCWVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2,4-dimethylphenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate serves as an important intermediate in the synthesis of various biologically active compounds. Its structural features allow it to participate in reactions that yield pharmaceutical agents with therapeutic properties.

Case Study: Synthesis of Antimicrobial Agents

  • A study demonstrated the compound's utility in synthesizing novel antimicrobial agents targeting bacterial infections. The synthesis involved a multi-step process where the compound was reacted with other reagents to form derivatives that exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Synthesized Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1.0 µg/mL
Compound CPseudomonas aeruginosa0.75 µg/mL

Agricultural Chemistry

In agricultural chemistry, this compound has been identified as an effective herbicide. It helps control unwanted plant growth, thereby improving crop yield and quality.

Case Study: Herbicidal Efficacy

  • Research indicated that formulations containing this compound showed enhanced herbicidal activity against common weeds in cereal crops. Field trials demonstrated a significant reduction in weed biomass compared to untreated plots .

Table 2: Herbicidal Activity on Common Weeds

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Setaria viridis15090
Chenopodium album10078

Material Science

The compound is also utilized in material science for the formulation of specialty polymers. Its unique chemical structure contributes to the durability and performance of materials used in coatings and adhesives.

Case Study: Polymer Formulation

  • A study explored the incorporation of this compound into polymer matrices. The resulting materials exhibited improved mechanical properties and resistance to environmental degradation .

Table 3: Mechanical Properties of Modified Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Unmodified Polymer255
Modified Polymer3510

Environmental Science

In environmental science, this compound aids in assessing the impact of chemical pollutants. It is used to study degradation pathways of similar compounds in ecosystems.

Case Study: Environmental Impact Assessment

  • Research focusing on the degradation of this compound in aquatic environments highlighted its breakdown products and their ecological effects. The study provided insights into the persistence of such compounds and their potential toxicity to aquatic life .

Analytical Chemistry

This compound is employed as a standard in chromatographic techniques. This application ensures accurate identification and quantification of related substances in complex mixtures.

Case Study: Chromatographic Analysis

  • In analytical studies, this compound was used as a reference standard for high-performance liquid chromatography (HPLC) methods aimed at quantifying pesticide residues in agricultural products .

Table 4: Chromatographic Performance Metrics

ParameterValue
Retention Time (min)5.5
Peak Area (mAU)1500
Detection Limit (µg/mL)0.01

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) Methyl 4-(2-furyl)-2,4-dioxobutanoate
  • Structure : Replaces the 2,4-dimethylphenyl group with a 2-furyl moiety.
  • Molecular Formula : C₉H₈O₅ (MW: 196.16 g/mol) .
  • This compound is less lipophilic than the dimethylphenyl analog, making it more soluble in polar solvents. Applications may diverge in catalysis or materials science due to furan’s π-conjugation.
(b) Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
  • Structure : Ethyl ester with 2,4-dichlorophenyl substituents (CAS: 478868-68-7) .
  • The ethyl ester group enhances lipophilicity compared to methyl, affecting bioavailability in biological systems.
(c) Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
  • Structure : Methoxy group at the para position (CAS: 35322-20-4) .
  • Key Differences : The methoxy group is electron-donating, stabilizing the aromatic ring and altering reaction kinetics in nucleophilic additions. Compared to the dimethylphenyl analog, this compound may exhibit improved stability under acidic conditions.

Halogenated Derivatives

(a) Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate
  • Structure : 2-chlorophenyl substituent (CAS: 451485-68-0) .
  • Key Differences : Chlorine’s inductive effect increases electrophilicity, favoring reactions like cyclocondensation. This derivative is likely more reactive in forming fused heterocycles compared to the dimethylphenyl parent compound.
(b) Methyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
  • Structure : Fluorine substituent at the ortho position (CAS: 608536-99-8) .
  • Key Differences : Fluorine’s strong electronegativity and small atomic radius enhance metabolic stability, making this compound a candidate for drug development.

Heterocyclic and Alkoxy Variants

(a) Methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
  • Structure : Thiophene replaces the phenyl group .
  • Key Differences: Sulfur in the thiophene ring increases polarizability and may improve coordination with metal catalysts. Applications in conductive polymers or organometallic chemistry are plausible.
(b) Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate
  • Structure : Dimethoxy substituents (CAS: 39757-32-9) .
  • This compound could serve as a UV-absorbing chromophore due to extended conjugation.

Comparative Data Table

Compound Name Substituent Ester Group Molecular Weight (g/mol) Key Applications
Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate 2,4-dimethylphenyl Methyl 234.25 Pyrazole synthesis
Methyl 4-(2-furyl)-2,4-dioxobutanoate 2-furyl Methyl 196.16 Catalysis, materials science
Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate 2,4-dichlorophenyl Ethyl 287.13 Agrochemical intermediates
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate 2-chlorophenyl Methyl 242.66 Heterocyclic synthesis
Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 4-methoxyphenyl Methyl 236.21 Stabilized intermediates

Biological Activity

Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate, a compound with notable structural features, has drawn interest in various biological contexts. This article explores its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C13H14O4C_{13}H_{14}O_{4} and a molecular weight of 234.25 g/mol. The compound features a dioxobutanoate moiety linked to a dimethylphenyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits selective cytotoxicity against certain tumorigenic cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cell lines (e.g., MCF-7) with a reported GI50 value of approximately 3.18 µM . This suggests that the compound may effectively target cancer cells while sparing normal cells.

The proposed mechanism for the anticancer activity involves the modulation of specific signaling pathways associated with tumor proliferation and survival. In particular, studies have suggested that this compound may interact with proteins involved in cell cycle regulation and apoptosis . This interaction can lead to increased apoptosis in cancer cells, thus providing a rationale for its use as a potential therapeutic agent.

Case Study: Cytotoxicity Assay

A detailed cytotoxicity assay was conducted using various cancer cell lines to evaluate the effectiveness of this compound. The results are summarized in Table 1:

Cell LineGI50 (µM)Notes
MCF-7 (Breast)3.18 ± 0.11Strong inhibitory potential
HeLa (Cervical)8.12 ± 0.43Moderate sensitivity
Vero (Normal)>20Minimal toxicity observed

This table illustrates the selective nature of the compound's cytotoxic effects, highlighting its potential for targeted cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl group or alterations in the dioxobutanoate structure may enhance its binding affinity to target proteins involved in cancer progression .

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